4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound characterized by a tetrahydropyran ring substituted with a carboxylic acid group and a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Isopropylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where isopropylbenzene (cumene) is reacted with the tetrahydropyran derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroperoxides or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound hydroperoxide or ketone derivatives.
Reduction: Formation of 4-(4-isopropylphenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the development of novel materials.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the design of drug delivery systems due to its unique structural properties.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Employed as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropylphenyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparison with Similar Compounds
4-(4-Methylphenyl)tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
4-(4-Ethylphenyl)tetrahydro-2H-pyran-4-carboxylic acid: Contains an ethyl group instead of an isopropyl group.
Uniqueness:
- The presence of the isopropyl group in 4-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-carboxylic acid provides distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
- This compound’s unique combination of a tetrahydropyran ring and an isopropylphenyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Properties
Molecular Formula |
C15H20O3 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-11(2)12-3-5-13(6-4-12)15(14(16)17)7-9-18-10-8-15/h3-6,11H,7-10H2,1-2H3,(H,16,17) |
InChI Key |
AWPJMLKDRJLKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
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